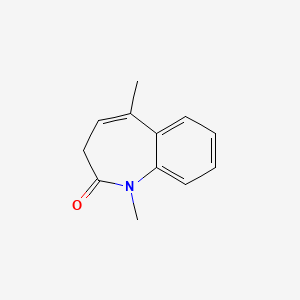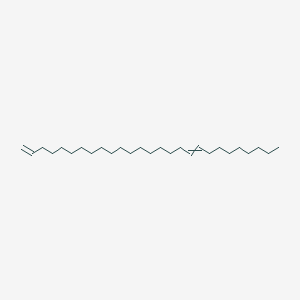
Heptacosa-1,18-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptacosa-1,18-diene is a long-chain hydrocarbon with the molecular formula C27H52 It is characterized by the presence of two double bonds located at the first and eighteenth positions of the carbon chain This compound is part of the diene family, which are hydrocarbons containing two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptacosa-1,18-diene can be synthesized through several methods, including the dehydration of alcohols and the dehydrohalogenation of organohalides. One common method involves the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS), followed by dehydrohalogenation to form the diene .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of long-chain alkanes. This process requires high temperatures and the presence of a suitable catalyst to facilitate the removal of hydrogen atoms and the formation of double bonds.
Análisis De Reacciones Químicas
Types of Reactions: Heptacosa-1,18-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming heptacosane.
Substitution: Electrophilic addition reactions, such as the addition of halogens or hydrogen halides, can occur at the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Halogens (e.g., Br2) and hydrogen halides (e.g., HCl) are typical reagents.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Heptacosane.
Substitution: Halogenated or hydrogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Heptacosa-1,18-diene has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of long-chain dienes and their behavior in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Mecanismo De Acción
The mechanism of action of heptacosa-1,18-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, such as carbocations or radicals, which can then undergo further chemical transformations. The compound’s long carbon chain allows it to integrate into lipid membranes, affecting their fluidity and function .
Comparación Con Compuestos Similares
Heptacosa-1,18-diene can be compared with other long-chain dienes, such as:
Nonacosa-1,20-diene: Similar in structure but with a longer carbon chain.
Hentriaconta-1,22-diene: Another long-chain diene with two additional carbon atoms compared to this compound.
Uniqueness: this compound is unique due to its specific chain length and the position of its double bonds, which confer distinct chemical properties and reactivity compared to other long-chain dienes .
Propiedades
Número CAS |
104899-45-8 |
|---|---|
Fórmula molecular |
C27H52 |
Peso molecular |
376.7 g/mol |
Nombre IUPAC |
heptacosa-1,18-diene |
InChI |
InChI=1S/C27H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,18,20H,1,4-17,19,21-27H2,2H3 |
Clave InChI |
DZRVIJLCWLXRAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
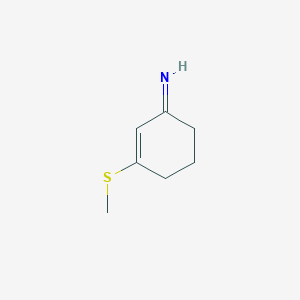
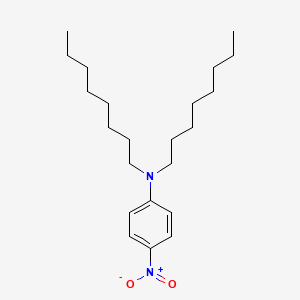
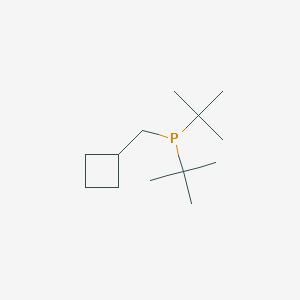
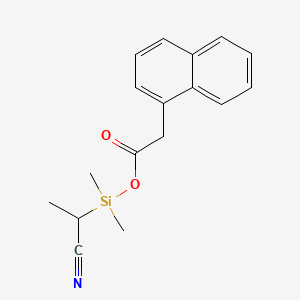

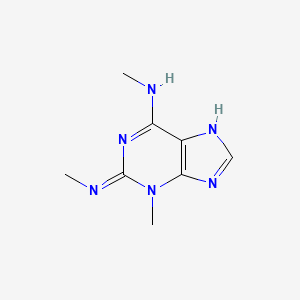

![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)
